Home > Products > Screening Compounds P100238 > METHYL 5-METHYL-2-{[(4-PHENYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE
METHYL 5-METHYL-2-{[(4-PHENYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE -

METHYL 5-METHYL-2-{[(4-PHENYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE

Catalog Number: EVT-4764479
CAS Number:
Molecular Formula: C18H21N3O3S
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: XB513 is a novel chemical entity designed to possess both calcium agonistic and alpha-1 adrenergic receptor blocking properties. It exhibits potent inhibition of [3H] nitrendipine binding in rat cardiac ventricular membranes (IC50 = 1.2 μM) and displaces [3H]prazosin in rat brain membranes (IC50 = 29 nM). XB513 demonstrates positive inotropic responses in isolated guinea pig left atria and inhibits norepinephrine-induced contractions in rabbit aorta. In animal models, XB513 effectively reverses hemodynamic parameters associated with heart failure. []

Relevance: Both XB513 and the target compound share a substituted piperazine ring. In XB513, the piperazine is substituted at the 4-position with a butyl chain containing a sulfinyl group, further connected to a substituted phenyl ring. While the core structures differ, the presence of this substituted piperazine moiety highlights a potential area of structural similarity and potential shared pharmacological activity with the target compound, methyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-3-thiophenecarboxylate. []

Compound Description: Sch-350634 is a potent and selective CCR5 antagonist developed as an HIV-1 inhibitor. It exhibits potent inhibition of HIV-1 entry and replication in peripheral blood mononuclear cells (PBMCs) and demonstrates excellent oral bioavailability in preclinical models. []

Relevance: Sch-350634 and methyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-3-thiophenecarboxylate both contain a 4-phenyl-piperazine moiety within their structures. Sch-350634 features this moiety as part of a larger piperidine ring system, while the target compound incorporates it into a thiophene carboxylate scaffold. This shared structural feature suggests a potential for similar binding interactions with biological targets, although their overall activity profiles may differ due to the distinct core structures. []

4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo-[3,4-c]pyridine (III)

Compound Description: Compound III is a 3,4-pyridinedicarboximide derivative with analgesic activity. This compound has been studied for its degradation kinetics in various pH and temperature conditions using HPLC and TLC methods. The imide group in its structure was found to be susceptible to hydrolysis. []

4-Methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine (II)

Compound Description: Compound II is another 3,4-pyridinedicarboximide derivative structurally very similar to compound III. Like compound III, it also exhibits analgesic activity and has been extensively studied for its degradation kinetics under different pH and temperature conditions using HPLC. It was found to be unstable in both acidic and alkaline environments due to the hydrolysis of the imide group. [, ]

1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090)

Compound Description: GSK163090 is a potent, selective, and orally active antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D receptors. It exhibits high selectivity over the serotonin transporter and shows promise as a potential fast-onset antidepressant/anxiolytic. []

Relevance: GSK163090 and methyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-3-thiophenecarboxylate both contain a substituted piperazine ring. In GSK163090, the piperazine is substituted at the 4-position with a 2-methyl-5-quinolinyl group, while the target compound features a phenyl substituent at the same position. This structural similarity in the piperazine moiety, despite differences in their core structures, suggests potential for overlapping interactions with biological targets. []

5-(4-Biphenyl)-3-methyl-4-{2-[6-(4-methyl-1-piperazinyl)hexyloxy]phenyl}-1,2,4-triazole (19)

Compound Description: Compound 19 is a potent and selective antagonist of the human vasopressin V1A receptor, demonstrating a Ki value of 1.04 nM. It exhibits high selectivity over the human V2 receptor (1700-fold) and shows promising antagonist activities in vivo, inhibiting arginine vasopressin-induced increases in diastolic blood pressure with long-lasting oral activity. [, ]

Relevance: Compound 19 and methyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-3-thiophenecarboxylate both share a 4-substituted piperazine ring as a common structural feature. While the core structures differ, with compound 19 incorporating a 1,2,4-triazole ring and the target compound featuring a thiophene carboxylate moiety, the presence of this shared substituted piperazine suggests potential for some degree of similarity in their binding interactions with biological targets, although their overall pharmacological profiles may differ. [, ]

Relevance: While compound 5 and methyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-3-thiophenecarboxylate share a similar core structure with a central benzene ring connected to various substituents, they differ significantly in the specific groups attached. Compound 5 contains a benzotriazine ring system and a pyrrolidine ring, while the target compound features a thiophene carboxylate and a piperazine ring. Despite these differences, their shared core structure might indicate some commonalities in their physicochemical properties, which could influence their overall pharmacological profiles. []

4-Chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (12/TG100801)

Compound Description: Compound 12, also known as TG100801, is a prodrug of compound 5, specifically designed to enhance ocular bioavailability after topical administration for the treatment of AMD. It demonstrates good ocular pharmacokinetics with low systemic exposure and exhibits efficacy in the laser-induced choroidal neovascularization model. Due to its favorable profile, TG100801 has been advanced to clinical trials. []

cis-(−)-2,3-Dihydro-3-(4-methyl-piperazinyl)methyl-2-phenyl-1,5-benzothiazepin-4(5H)-one dihydrochloride (BTM-1042)

Compound Description: BTM-1042 is a newly synthesized compound exhibiting potent antispasmodic activity. It effectively depresses twitch responses in guinea pig ileum to electrical stimulation, demonstrating similar potency to atropine. BTM-1042 also blocks muscarinic receptors, albeit with lower potency than atropine, and inhibits responses to nicotine and 5-hydroxytryptamine. Furthermore, it reduces spontaneous movements in the unanaesthetized rabbit stomach. BTM-1042 is considered a new type of antispasmodic drug due to its distinct mechanism of action. []

Relevance: Both BTM-1042 and methyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-3-thiophenecarboxylate share a substituted piperazine ring within their structures. BTM-1042 features a 4-methylpiperazine group integrated into a benzothiazepine ring system. Conversely, the target compound incorporates a 4-phenylpiperazine moiety within a thiophene carboxylate scaffold. This structural similarity, specifically the presence of a substituted piperazine, despite differences in their core structures, suggests the potential for overlapping interactions with certain biological targets, although their overall pharmacological profiles might differ significantly. []

Relevance: MK-801 and methyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-3-thiophenecarboxylate belong to different chemical classes and lack shared structural features. MK-801 is a dibenzocycloheptene derivative, while the target compound features a thiophene carboxylate core and a substituted piperazine. Therefore, their mechanisms of action and therapeutic applications are likely distinct. []

2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile hydrate (4:3) (Perampanel)

Compound Description: Perampanel is an AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonist used as adjunctive therapy for partial-onset seizures. It demonstrates antiepileptic effects in rodent seizure models and inhibits native rat and human AMPA receptors from various brain regions, including hippocampus and cerebellum. This widespread AMPA receptor blockade is thought to contribute to both its therapeutic benefits and motor side effects. []

Relevance: Perampanel and methyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-3-thiophenecarboxylate belong to different chemical classes and lack shared structural features. Perampanel is a dihydropyridine derivative, while the target compound features a thiophene carboxylate core and a substituted piperazine. Thus, their mechanisms of action and therapeutic applications are expected to be distinct. []

Properties

Product Name

METHYL 5-METHYL-2-{[(4-PHENYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE

IUPAC Name

methyl 5-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]thiophene-3-carboxylate

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C18H21N3O3S/c1-13-12-15(17(22)24-2)16(25-13)19-18(23)21-10-8-20(9-11-21)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3,(H,19,23)

InChI Key

HIIUZFAQYUQUCM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(S1)NC(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)OC

Canonical SMILES

CC1=CC(=C(S1)NC(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.